3-(4-ethylphenyl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-ethylphenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a 4-ethylphenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylphenyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-ethylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using a suitable catalyst to yield the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylphenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to yield different hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, hydrogenated derivatives, and oxidized carboxylic acids.
Scientific Research Applications
3-(4-ethylphenyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which 3-(4-ethylphenyl)-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
- 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid
- 3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid
Uniqueness
3-(4-ethylphenyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability compared to its methyl, chloro, and bromo analogs.
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
5-(4-ethylphenyl)-1H-pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c1-2-8-3-5-9(6-4-8)11-10(12(15)16)7-13-14-11/h3-7H,2H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
PTMAQEKNSGRYGK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(C=NN2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.